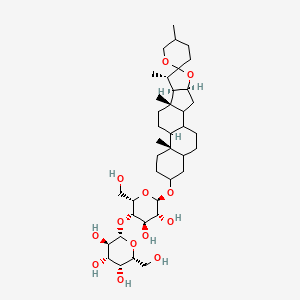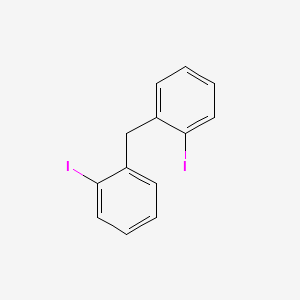
Di(2-iodophenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(2-iodophenyl)methane is an organoiodine compound characterized by the presence of two iodine atoms attached to a benzene ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: Di(2-iodophenyl)methane can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl chloride with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions: Di(2-iodophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di(2-iodophenyl)methanol using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.
Substitution: The iodine atoms in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium iodide in acetone for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Di(2-iodophenyl)methanol.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the iodine atoms.
科学的研究の応用
Di(2-iodophenyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of di(2-iodophenyl)methane involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical formation, depending on the reaction conditions and reagents used.
類似化合物との比較
Diiodomethane: A related compound with two iodine atoms attached to a methylene group.
Iodoform: Contains three iodine atoms attached to a single carbon atom.
Methyl iodide: A simpler compound with one iodine atom attached to a methyl group.
Uniqueness: Di(2-iodophenyl)methane is unique due to the presence of two iodine atoms attached to a benzene ring through a methylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications in various fields of research.
特性
CAS番号 |
38059-15-3 |
|---|---|
分子式 |
C13H10I2 |
分子量 |
420.03 g/mol |
IUPAC名 |
1-iodo-2-[(2-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10I2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
InChIキー |
IXBZZPDYOUYBPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



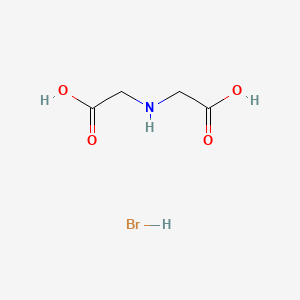
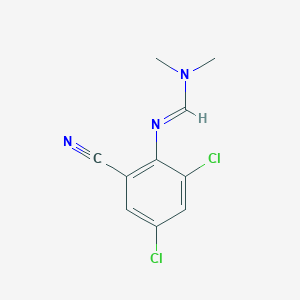
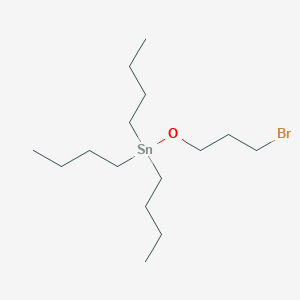
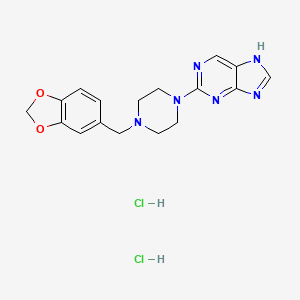
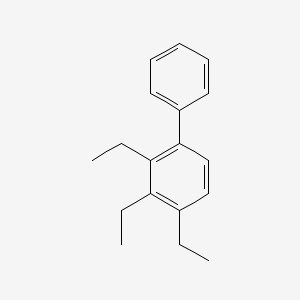
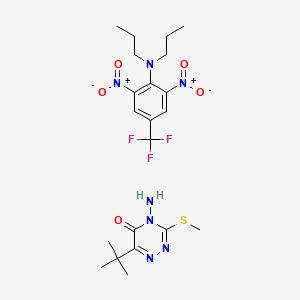

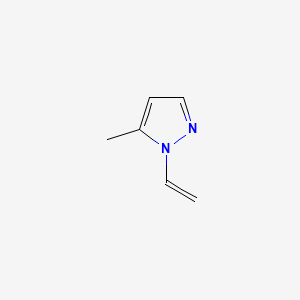
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
